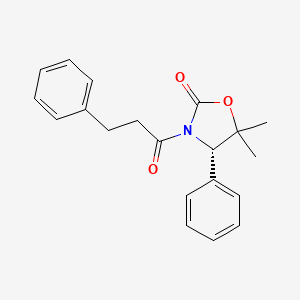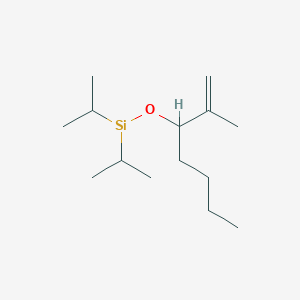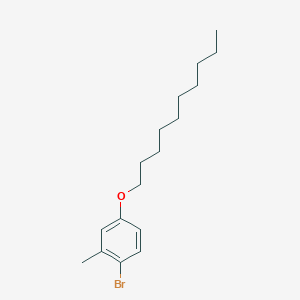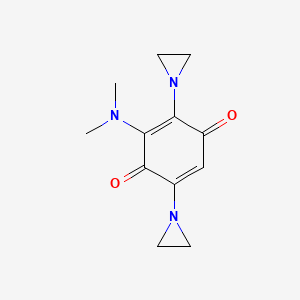![molecular formula C12H21NO3 B12552151 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- CAS No. 183443-23-4](/img/structure/B12552151.png)
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- is a synthetic organic compound known for its unique structural features and versatile applications. This compound is characterized by the presence of a propenamide group attached to a butyl chain, which is further substituted with a 2,2-dimethyl-1,3-dioxolan-4-yl moiety. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- typically involves a multi-step process. One common method includes the reaction of propenamide with a suitable butyl derivative, followed by the introduction of the 2,2-dimethyl-1,3-dioxolan-4-yl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, often used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of 2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways, which are crucial for its applications in medicine and biology.
類似化合物との比較
Similar Compounds
2-Propenamide, N,N-dimethyl-: Known for its use in polymer chemistry and as a monomer in the production of polyacrylamides.
2-Propenamide, N-(1,1-dimethyl-3-oxobutyl)-: Utilized in similar applications but with different structural features and properties.
Uniqueness
2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]- stands out due to its unique substitution pattern, which imparts specific chemical reactivity and physical properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
183443-23-4 |
|---|---|
分子式 |
C12H21NO3 |
分子量 |
227.30 g/mol |
IUPAC名 |
N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]prop-2-enamide |
InChI |
InChI=1S/C12H21NO3/c1-4-11(14)13-8-6-5-7-10-9-15-12(2,3)16-10/h4,10H,1,5-9H2,2-3H3,(H,13,14) |
InChIキー |
YTDMDAXDZHZZNV-UHFFFAOYSA-N |
正規SMILES |
CC1(OCC(O1)CCCCNC(=O)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


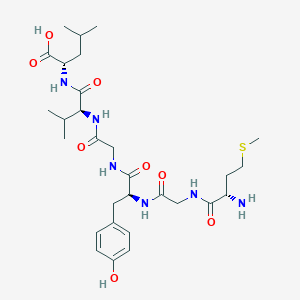
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
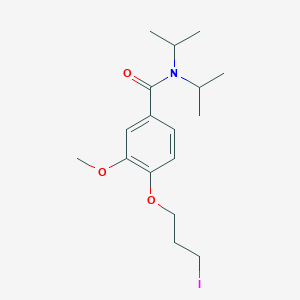
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
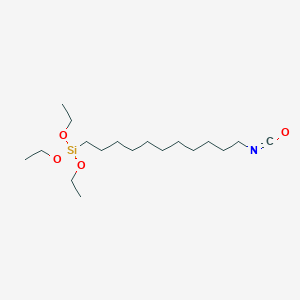
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
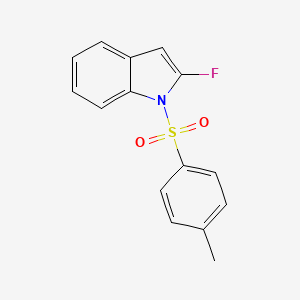
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

